molecular formula C7H13NO2 B13157611 2-(2-Aminoethoxy)-1-cyclopropylethan-1-one

2-(2-Aminoethoxy)-1-cyclopropylethan-1-one

Cat. No.: B13157611
M. Wt: 143.18 g/mol
InChI Key: PMNYMUGGZPNOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminoethoxy)-1-cyclopropylethan-1-one is an organic compound that features both an amino group and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)-1-cyclopropylethan-1-one typically involves the reaction of cyclopropyl ketone with 2-aminoethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 2-aminoethanol, followed by nucleophilic attack on the cyclopropyl ketone. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)-1-cyclopropylethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminoethoxy)-1-cyclopropylethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)-1-cyclopropylethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the cyclopropyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethoxy)-1-cyclopropylethan-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-(2-aminoethoxy)-1-cyclopropylethanone

InChI

InChI=1S/C7H13NO2/c8-3-4-10-5-7(9)6-1-2-6/h6H,1-5,8H2

InChI Key

PMNYMUGGZPNOMA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)COCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.